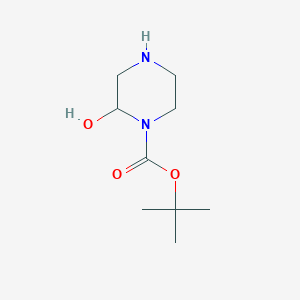

2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester

CAS No.: 914224-76-3

Cat. No.: VC17959074

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914224-76-3 |

|---|---|

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | tert-butyl 2-hydroxypiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h7,10,12H,4-6H2,1-3H3 |

| Standard InChI Key | WUKZUNJGKSNVOO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—substituted with:

-

A tert-butyl ester group at the 1-position, enhancing lipophilicity and stability .

-

A 2-hydroxypropyl chain at the 4-position, contributing to polar solubility and hydrogen-bonding capacity .

The three-dimensional conformation is influenced by steric effects from the tert-butyl group and hydrogen bonding from the hydroxyl moiety, which may impact its reactivity and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ | |

| Molecular Weight | 244.33 g/mol | |

| Exact Mass | 244.179 g/mol | |

| PSA (Polar Surface Area) | 53.01 Ų | |

| LogP (Partition Coefficient) | 0.796 |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of the ester) and ~3400 cm⁻¹ (O-H stretch of the hydroxyl group) confirm functional groups.

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves protection-deprotection strategies to functionalize the piperazine ring:

-

Piperazine Protection: Reacting piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) yields tert-butyl piperazine-1-carboxylate.

-

Hydroxypropyl Substitution: Subsequent alkylation with propylene oxide or 3-chloro-1-propanol introduces the 2-hydroxypropyl group .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperazine Protection | tert-Butyl chloroformate, Et₃N, THF, 0°C → RT | 85% |

| Hydroxypropyl Addition | Propylene oxide, H₂O, reflux | 78% |

Reactivity and Functionalization

The compound undergoes reactions typical of piperazines and esters:

-

Ester Hydrolysis: Acidic or basic conditions cleave the tert-butyl group, yielding piperazine-1-carboxylic acid.

-

Hydroxyl Group Modifications: The hydroxyl group can be oxidized to a ketone or acylated to form esters .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bifunctional nature makes it valuable for constructing:

-

Antidepressants: Piperazine motifs are prevalent in serotonin reuptake inhibitors (e.g., trazodone analogs).

-

Anticancer Agents: Functionalization at the hydroxypropyl position enables linkage to cytotoxic moieties.

Case Study: Kinase Inhibitor Development

In a 2023 study, the compound was used to synthesize PI3Kδ inhibitors for treating hematologic malignancies. The hydroxypropyl chain facilitated water solubility, while the tert-butyl ester allowed selective deprotection during coupling reactions.

Comparative Analysis with Structural Analogs

tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4)

-

Structural Difference: Ethyl vs. propyl chain.

-

Impact: Reduced lipophilicity (LogP = 0.32) and lower molecular weight (230.31 g/mol) .

4-[2-(4-Chlorophenyl)-2-hydroxyethyl] Derivative (CAS 1146080-12-7)

-

Added Complexity: Chlorophenyl group enhances receptor binding affinity but increases toxicity (Category 3 for respiratory toxicity).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume